Dibutyl naphthalen-2-yl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl naphthalen-2-yl phosphate is an organic compound with the chemical formula C18H23O4P. It is a phosphate ester derived from naphthalene and butanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyl naphthalen-2-yl phosphate can be synthesized through the esterification of naphthalen-2-ol with dibutyl phosphate. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in reactors equipped with efficient mixing and temperature control systems to ensure optimal yield and purity. The product is then subjected to various purification steps, including filtration and distillation, to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Dibutyl naphthalen-2-yl phosphate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthalen-2-yl phosphate and butanol.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Naphthalen-2-yl phosphate and butanol.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted naphthalen-2-yl phosphate derivatives.
Scientific Research Applications
Dibutyl naphthalen-2-yl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is employed in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of dibutyl naphthalen-2-yl phosphate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, affecting various biochemical processes. The compound’s phosphate group plays a crucial role in its binding affinity and specificity towards target enzymes. Additionally, it can modulate signal transduction pathways by interacting with cellular receptors and proteins .
Comparison with Similar Compounds
Similar Compounds
Di-n-butyl phthalate: A commonly used plasticizer with similar ester functional groups.
Diisobutyl phthalate: Another plasticizer with structural similarities to dibutyl naphthalen-2-yl phosphate.
Uniqueness
This compound is unique due to its naphthalene backbone, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity compared to other similar compounds. Additionally, its specific interactions with molecular targets make it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
61555-56-4 |
---|---|
Molecular Formula |
C18H25O4P |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
dibutyl naphthalen-2-yl phosphate |
InChI |
InChI=1S/C18H25O4P/c1-3-5-13-20-23(19,21-14-6-4-2)22-18-12-11-16-9-7-8-10-17(16)15-18/h7-12,15H,3-6,13-14H2,1-2H3 |
InChI Key |
MTQZVOBXNGHZKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.